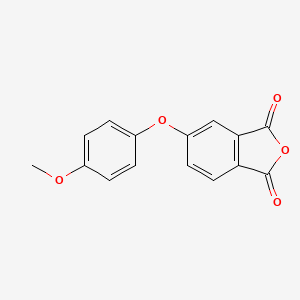
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride is a chemical compound with the molecular formula C6H6ClN3O3 and a molecular weight of 203.58 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at position 5 and a nitro group at position 3, along with an acetyl chloride functional group at position 1. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
The synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride typically involves the reaction of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
Starting Material: (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.
Reagent: Thionyl chloride (SOCl2).
Conditions: Reflux.
Product: this compound.
The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride has several scientific research applications:
作用機序
The mechanism of action of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, its derivatives may inhibit enzymes or receptors by forming covalent bonds with active site residues, thereby blocking their activity . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
類似化合物との比較
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride can be compared with other similar compounds such as:
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: Similar structure but lacks the acetyl chloride group, making it less reactive in substitution reactions.
(5-methyl-1H-pyrazol-3-yl)acetyl chloride: Lacks the nitro group, which affects its reactivity and biological activity.
(3-nitro-1H-pyrazol-1-yl)acetyl chloride: Lacks the methyl group, which can influence its steric properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
特性
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-4-2-6(10(12)13)8-9(4)3-5(7)11/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGJJZZSZBUWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
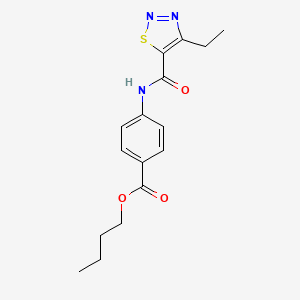
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2954873.png)
![3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2954874.png)

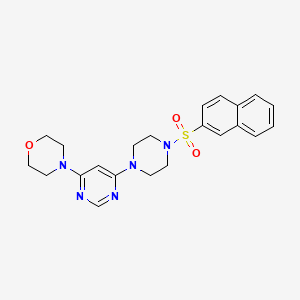
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2954877.png)
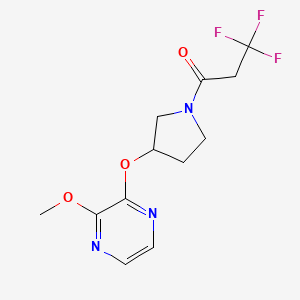
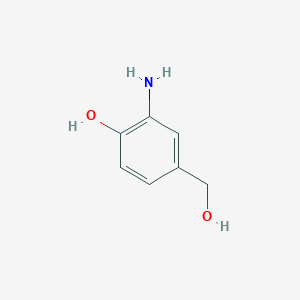
![N-(3-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2954883.png)
![N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2954884.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2954885.png)

![3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2954890.png)
